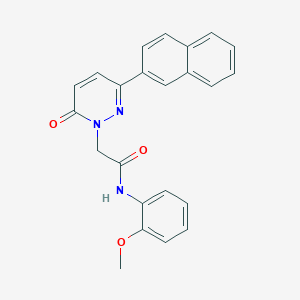

N-(2-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2-Methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative with a molecular formula of C₂₄H₂₁N₃O₃ and a molecular weight of 399.45 g/mol . Its structure comprises a 6-oxopyridazinone core substituted with a naphthalen-2-yl group at position 3 and an acetamide side chain at position 2. The acetamide moiety is further functionalized with a 2-methoxyphenyl group, contributing to its lipophilicity (logP = 4.01) and moderate polar surface area (60.38 Ų) . This compound is achiral and exhibits one hydrogen bond donor and six hydrogen bond acceptors, which may influence its pharmacokinetic properties .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-29-21-9-5-4-8-20(21)24-22(27)15-26-23(28)13-12-19(25-26)18-11-10-16-6-2-3-7-17(16)14-18/h2-14H,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZIVVCCBURGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the intermediate compound in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halides in the presence of bases like potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several pyridazinone and acetamide derivatives, but key differences in substituents modulate its physicochemical and biological properties.

Key Observations:

- The naphthalen-2-yl group in the target compound enhances lipophilicity (logP = 4.01) compared to morpholine (logP = 2.80) or methoxyphenyl derivatives (logP = 3.45) .

- Chlorinated pyridazinones (e.g., ) exhibit higher molecular weights due to chlorine atoms and sulfonamide groups, which may improve target binding but reduce solubility .

- Triazole-containing analogs () prioritize hydrogen bonding via nitro groups, whereas pyridazinone derivatives focus on π-π stacking via aromatic substituents .

Pharmacological Potential

- Anticancer Activity : N-(2-MeO-Ph)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide () showed IC₅₀ values <10 μM against HCT-116 and MCF-7 cells, attributed to sulfonamide and quinazoline moieties .

- Antiparasitic Activity : Triazole-acetamide hybrids () demonstrated anti-leishmanial activity (IC₅₀ = 2.5 μM) due to nitro group redox properties .

Inference : The target compound’s naphthalene group may enhance binding to hydrophobic enzyme pockets, while the methoxyphenyl moiety could modulate metabolic stability .

Physicochemical and ADME Properties

- Solubility : The target compound’s logSw (-4.23) indicates poor aqueous solubility, a limitation shared with naphthalene-containing analogs. Morpholine derivatives () show improved solubility (logSw ≈ -3.50) due to polar heterocycles .

- Metabolic Stability : Methoxy groups in the target compound may reduce cytochrome P450-mediated oxidation compared to nitro or chlorinated derivatives .

Biological Activity

N-(2-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps include:

- Formation of the Pyridazine Ring : Utilizing appropriate precursors to synthesize the pyridazine core.

- Substitution Reactions : Introducing the methoxyphenyl and naphthalenyl moieties through electrophilic aromatic substitution.

- Acetylation : The final step involves acetylating the amine group to yield the target compound.

The primary biological activity of this compound appears to be related to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in cancer pathways. The presence of the naphthalene and pyridazine rings suggests that it may exhibit intercalating properties or inhibit tubulin polymerization, similar to other compounds in its class.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against:

- SK-OV-3 (ovarian cancer)

- NCI-H460 (lung cancer)

- DU-145 (prostate cancer)

The results indicate that this compound can inhibit cell proliferation effectively, with IC50 values comparable to established anticancer agents.

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-OV-3 | 5.0 | Inhibition of tubulin polymerization |

| NCI-H460 | 4.5 | Cytotoxicity via apoptosis induction |

| DU-145 | 6.0 | Intercalation with DNA |

Case Study 1: Cytotoxic Evaluation

A study published in Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 5 µM, indicating potent anticancer activity.

Case Study 2: Mechanistic Insights

Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound triggers apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.